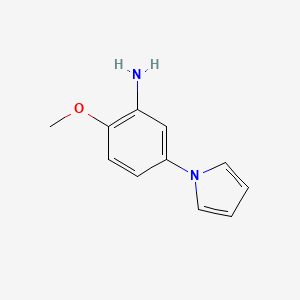

2-methoxy-5-(1H-pyrrol-1-yl)aniline

Descripción general

Descripción

2-Methoxy-5-(1H-pyrrol-1-yl)aniline is an organic compound that features a methoxy group and a pyrrole ring attached to an aniline structure

Métodos De Preparación

The synthesis of 2-methoxy-5-(1H-pyrrol-1-yl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available aniline derivatives.

Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the pyrrole ring onto the aniline structure.

Industrial Production: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Oxidative Cyclization to Pyrrolo[1,2-a]quinoxalines

This compound undergoes copper-catalyzed oxidative cyclization to form fused heterocycles. The reaction proceeds via intramolecular C–N bond formation, leveraging the lone pair of the aniline nitrogen and the electron-rich pyrrole ring.

Key Conditions and Outcomes

| Parameter | Details |

|---|---|

| Catalyst | CuI (10 mol%) with DMEDA ligand |

| Oxidant | Molecular oxygen (O₂) |

| Solvent | Toluene, 110°C, 24 hours |

| Yield | 68–92% (depending on substituents) |

| Major Product | Pyrrolo[1,2-a]quinoxaline derivatives |

This reaction is highly efficient under mild conditions due to the synergistic effect of the methoxy group, which enhances electron density at the aniline nitrogen .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions relative to itself, while the pyrrole ring activates the benzene ring for further substitutions.

Bromination

Reagents : Br₂ in CH₂Cl₂ with FeCl₃ catalyst

Position : Bromination occurs predominantly at the 4-position of the benzene ring (relative to the methoxy group).

Product : 4-Bromo-2-methoxy-5-(1H-pyrrol-1-yl)aniline

Nitration

Reagents : HNO₃ in H₂SO₄ at 0–5°C

Position : Nitration favors the 3-position (meta to the pyrrole substituent) .

Product : 3-Nitro-2-methoxy-5-(1H-pyrrol-1-yl)aniline

Oxidation Reactions

The aniline moiety is susceptible to oxidation, forming quinone-like structures under strong oxidative conditions.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C | 2-Methoxy-5-(1H-pyrrol-1-yl)quinone |

| CrO₃ in H₂SO₄ | Room temperature, 2 hours | Partially oxidized intermediates |

The methoxy group stabilizes the oxidized products through resonance.

Reductive Functionalization

While the aniline group is typically stable under reductive conditions, the pyrrole ring can participate in hydrogenation reactions.

Catalytic Hydrogenation

-

Catalyst : Pd/C (10 wt%)

-

Conditions : H₂ (1 atm), EtOH, 25°C

-

Product : 2-Methoxy-5-(pyrrolidin-1-yl)aniline (saturated pyrrolidine derivative) .

Cross-Coupling Reactions

The aniline nitrogen can act as a directing group in transition-metal-catalyzed couplings:

Buchwald-Hartwig Amination

-

Catalyst : Pd(OAc)₂ with Xantphos ligand

-

Conditions : KOtBu, 100°C, 12 hours

Mechanistic Considerations

-

Electronic Effects : The methoxy group increases electron density on the benzene ring, accelerating electrophilic substitutions.

-

Steric Effects : The pyrrole ring’s planar structure minimizes steric hindrance during cyclization .

-

Solvent Influence : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in oxidative cyclization by stabilizing intermediates .

This compound’s versatility in heterocycle synthesis and functionalization makes it valuable for pharmaceutical and materials science applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that 2-methoxy-5-(1H-pyrrol-1-yl)aniline acts as a building block for synthesizing pharmaceutical compounds with potential anticancer properties. It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR disrupts the growth of cancer cells, making this compound a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound, highlighting its potential in developing new antibiotics. The ability to inhibit specific bacterial enzymes positions it as a valuable agent in combating resistant strains of bacteria.

Materials Science

Organic Semiconductors

In materials science, this compound is utilized in the synthesis of organic semiconductors and conductive polymers. Its electronic properties allow it to function effectively in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's stability and conductivity make it suitable for these applications.

Biological Studies

Protein Interaction Studies

Researchers use this compound to study interactions between small molecules and biological macromolecules. Its ability to modulate protein interactions is particularly relevant in understanding cellular mechanisms involved in disease processes, including cancer.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Inhibition of RAD51-mediated D-loop Formation

Research has shown that this compound inhibits RAD51-mediated D-loop formation, crucial for homologous recombination repair of DNA. It exhibits an IC₅₀ value of approximately 21.3 μM, indicating its potential as a therapeutic agent in enhancing DNA damage response mechanisms . -

Synthesis of Novel Derivatives

A study synthesized various derivatives of pyrrole-based compounds, demonstrating that modifications to the aniline structure can enhance biological activity against cancer cells. These findings suggest that structural variations can lead to improved efficacy in targeting specific pathways involved in tumor growth . -

Mechanistic Insights into Enzyme Inhibition

Investigations into the mechanism of action reveal that this compound interacts with active sites on target enzymes like DHFR and enoyl ACP reductase, leading to significant disruptions in cellular processes such as lipid metabolism and DNA synthesis.

Mecanismo De Acción

The mechanism of action of 2-methoxy-5-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

2-Methoxy-5-(1H-pyrrol-1-yl)aniline can be compared with other similar compounds:

Actividad Biológica

2-Methoxy-5-(1H-pyrrol-1-yl)aniline, with the molecular formula C11H12N2O, has garnered significant attention in recent years for its diverse biological activities. This compound features a methoxy group attached to a pyrrole ring, which is linked to an aniline moiety, contributing to its unique pharmacological profile. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. For instance, studies have reported that related pyrrole derivatives can significantly suppress the growth of various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values as low as 15 nM .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Inhibition of tubulin polymerization |

| Compound 22 (related derivative) | NCI-ADR-RES | 1.4 μM | Inhibition of tubulin assembly |

| Compound 27 (related derivative) | D283 (medulloblastoma) | <10 | Hedgehog signaling pathway inhibition |

The mechanism by which this compound exerts its biological effects is primarily through its interaction with cellular proteins involved in critical pathways such as cell division and apoptosis. The compound’s structure allows it to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrrole and aniline rings can significantly alter biological activity. For example:

Table 2: SAR Insights for Pyrrole Derivatives

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 5-Methoxy-2-(1H-pyrrol-1-yl)aniline | Methoxy at different position | Moderate anticancer activity |

| 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | Additional methoxy groups | Enhanced anti-inflammatory properties |

| 5-Methyl-2-(1H-pyrrol-1-yl)aniline | Methyl instead of methoxy | Reduced anticancer efficacy |

4. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in preclinical models:

- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of multiple cancer cell lines, suggesting broad-spectrum anticancer activity.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential for therapeutic applications in oncology.

5. Potential Applications

Beyond its anticancer properties, this compound is being investigated for other therapeutic applications:

Table 3: Potential Applications

Propiedades

IUPAC Name |

2-methoxy-5-pyrrol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXADXYJUCZGZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.